Molecular Weight and LogP Differentiation vs. 4-Tosylate and 4-Chlorobenzenesulfonate Analogs
2-Chlorophenyl 3,4-dimethylbenzenesulfonate (MW 296.8) is 5.0% heavier than its mono-methyl analog 2-chlorophenyl 4-methylbenzenesulfonate (tosylate, MW 282.74) and 2.1% lighter than 2-chlorophenyl 4-chlorobenzenesulfonate (MW 303.2), reflecting the differential mass contributions of the second methyl group versus the chloro substituent on the sulfonyl ring . The logP of the 3,4-dimethyl derivative (4.50) is higher than that of the 4-chlorobenzenesulfonate analog (4.20), indicating increased lipophilicity that affects both solubility and membrane partitioning in biological assays .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 296.8 g/mol |
| Comparator Or Baseline | 2-Chlorophenyl 4-methylbenzenesulfonate: 282.74 g/mol; 2-Chlorophenyl 4-chlorobenzenesulfonate: 303.2 g/mol; 4-Chlorophenyl 3,4-dimethylbenzenesulfonate: 296.8 g/mol |
| Quantified Difference | +5.0% vs. tosylate analog; -2.1% vs. 4-chlorobenzenesulfonate analog; 0% vs. 4-chlorophenyl regioisomer (identical MW, different Cl position) |
| Conditions | Calculated from molecular formula (C₁₄H₁₃ClO₃S) and vendor technical datasheets |
Why This Matters
Molecular weight directly impacts molarity calculations for reaction stoichiometry and dose-response assays; the ±5% difference from analogs requires explicit correction when substituting compounds in established protocols.
